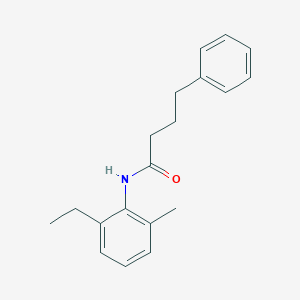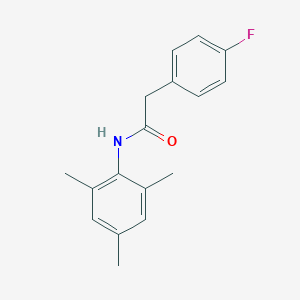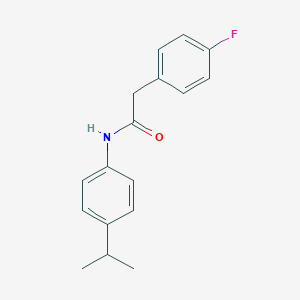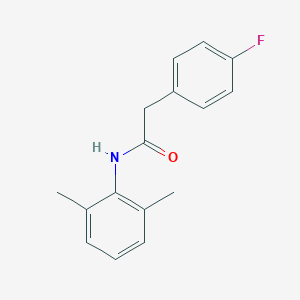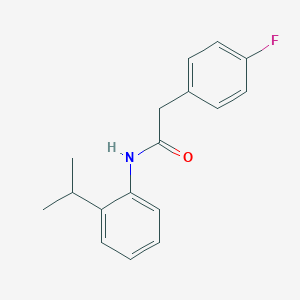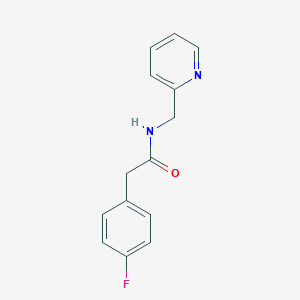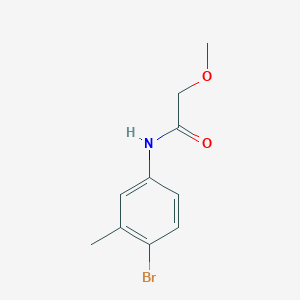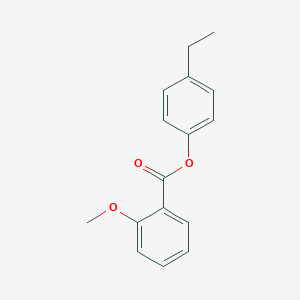
4-Ethylphenyl 2-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethylphenyl 2-methoxybenzoate, also known as ethyl-p-methoxycinnamate (EMC), is a chemical compound commonly used in sunscreens and other cosmetic products due to its ability to absorb ultraviolet (UV) radiation. However, EMC has also been the subject of scientific research due to its potential applications in medicine and other fields. In
科学研究应用
EMC has been studied for its potential applications in medicine, particularly in the treatment of cancer. Research has shown that EMC has anti-proliferative effects on cancer cells, meaning it can slow or stop their growth. Additionally, EMC has been found to induce apoptosis, or programmed cell death, in cancer cells. These properties make EMC a promising candidate for the development of new cancer treatments.
作用机制
The mechanism of action of EMC in cancer cells is not yet fully understood. However, it is believed that EMC works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects
EMC has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, EMC has been found to have anti-inflammatory effects and to protect against oxidative stress. EMC has also been shown to have a positive effect on skin health, protecting against UV radiation and reducing the risk of skin cancer.
实验室实验的优点和局限性
One advantage of using EMC in lab experiments is its low toxicity, which makes it a safe compound to work with. Additionally, EMC is relatively easy to synthesize and is readily available. However, one limitation of using EMC in lab experiments is that it is not very soluble in water, which can make it difficult to work with in certain applications.
未来方向
There are a number of future directions for research on EMC. One area of focus could be on developing new cancer treatments based on EMC, either alone or in combination with other compounds. Additionally, research could be conducted on the potential applications of EMC in other areas, such as skin care and anti-inflammatory therapies. Finally, further studies could be conducted to better understand the mechanism of action of EMC in cancer cells and other biological systems.
Conclusion
In conclusion, 4-Ethylphenyl 2-methoxybenzoate, or 4-Ethylphenyl 2-methoxybenzoateoxycinnamate, is a chemical compound with a range of potential applications in medicine and other fields. Its synthesis method is relatively simple, and it has been shown to have anti-cancer, anti-inflammatory, and skin-protective properties. While there are some limitations to using EMC in lab experiments, there are also many future directions for research on this promising compound.
合成方法
EMC can be synthesized through the esterification of p-methoxy cinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid. This process yields EMC as a white crystalline solid with a melting point of 34-36°C.
属性
分子式 |
C16H16O3 |
|---|---|
分子量 |
256.3 g/mol |
IUPAC 名称 |
(4-ethylphenyl) 2-methoxybenzoate |
InChI |
InChI=1S/C16H16O3/c1-3-12-8-10-13(11-9-12)19-16(17)14-6-4-5-7-15(14)18-2/h4-11H,3H2,1-2H3 |
InChI 键 |
KVCLZKWRHCMJOS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC |
规范 SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




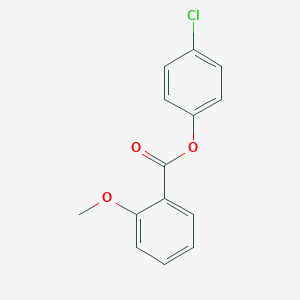

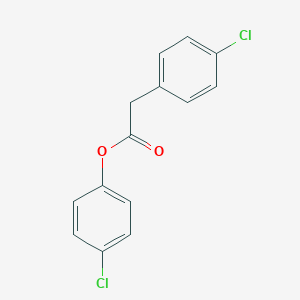
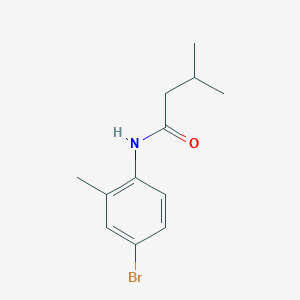
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide](/img/structure/B290973.png)
![Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate](/img/structure/B290974.png)
